molecular formula C21H21BrO4 B13137485 2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione CAS No. 919114-38-8

2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione

Cat. No.: B13137485
CAS No.: 919114-38-8
M. Wt: 417.3 g/mol
InChI Key: JUDSFYJDZITMGT-UHFFFAOYSA-N
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Description

2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its bromine, isopropoxy, and methyl substituents on the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione typically involves multiple steps:

    Isopropoxylation: The addition of isopropoxy groups at the 1 and 8 positions.

    Oxidation: The formation of the anthraquinone core through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and isopropoxylation processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the quinone core to hydroquinone.

    Substitution: Replacement of bromine or isopropoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways. The bromine and isopropoxy groups may influence its reactivity and binding affinity to specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylanthraquinone: Similar in structure but lacks the bromine and isopropoxy groups.

    9,10-Anthraquinone: The parent compound without any substituents.

    1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of isopropoxy groups.

Uniqueness

2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

919114-38-8

Molecular Formula

C21H21BrO4

Molecular Weight

417.3 g/mol

IUPAC Name

2-bromo-3-methyl-1,8-di(propan-2-yloxy)anthracene-9,10-dione

InChI

InChI=1S/C21H21BrO4/c1-10(2)25-15-8-6-7-13-16(15)20(24)17-14(19(13)23)9-12(5)18(22)21(17)26-11(3)4/h6-11H,1-5H3

InChI Key

JUDSFYJDZITMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Br)OC(C)C)C(=O)C3=C(C2=O)C=CC=C3OC(C)C

Origin of Product

United States

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